molecular formula C18H19NO B188338 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- CAS No. 114479-12-8

3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-

Cat. No. B188338
CAS RN: 114479-12-8
M. Wt: 265.3 g/mol
InChI Key: RWCDZKHBJGXNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. It has also been reported to exhibit neuroprotective effects and to enhance the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, its high cost and limited availability may pose challenges for some research groups.

Future Directions

There are several future directions for the research on 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-. These include:
1. Further investigation of its mechanism of action and its potential targets in different biological systems.
2. Exploration of its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
3. Development of new synthetic routes to improve the yield and purity of the compound.
4. Investigation of its potential use as a fluorescent probe for imaging biological systems.
5. Evaluation of its safety and toxicity in preclinical and clinical studies.
In conclusion, 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- is a synthetic compound that has shown promising results in various scientific research applications. Its potent biological activities and selectivity make it a promising candidate for further investigation and development.

Synthesis Methods

The synthesis of 3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- involves several steps, including the condensation of 2-methoxy-5-methylbenzaldehyde with indole-3-carboxaldehyde, followed by reduction and cyclization reactions. This synthetic route has been optimized to yield high purity and yield of the final product.

Scientific Research Applications

3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl- has been extensively investigated for its potential applications in scientific research. This compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.

properties

CAS RN

114479-12-8

Product Name

3H-Indole, 2-(2-methoxy-5-methylphenyl)-3,3-dimethyl-

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)-3,3-dimethylindole

InChI

InChI=1S/C18H19NO/c1-12-9-10-16(20-4)13(11-12)17-18(2,3)14-7-5-6-8-15(14)19-17/h5-11H,1-4H3

InChI Key

RWCDZKHBJGXNQH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C2(C)C

Origin of Product

United States

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